molecular formula C11H15N3O B8180622 (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

(R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8180622
M. Wt: 205.26 g/mol
InChI Key: BJVQEWQRCMCVLE-QMMMGPOBSA-N
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Description

(R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole (CAS# 2757082-72-5) is a chiral pyrimidine-based oxazoline ligand of high interest in the field of asymmetric catalysis . This compound belongs to the class of Pyridinooxazoline (PyOx) ligands, which are prized as bidentate dinitrogen ligands for forming chiral environments around metal centers, enabling the construction of stereogenic centers with high enantioselectivity . While its pyridine-based analog, (S)-t-BuPyOx, has been successfully employed in robust catalytic reactions such as the conjugate addition of arylboronic acids to enones, this pyrimidine variant offers a distinct electronic and steric profile for reaction optimization and discovery . The tert-butyl group at the 4-position of the oxazoline ring provides a bulky chiral pocket that is crucial for achieving high stereocontrol . With a molecular formula of C11H15N3O and a molecular weight of 205.26 g/mol, this ligand is characterized by its high purity . For optimal long-term stability, it is recommended to store the product in a dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4R)-4-tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-11(2,3)8-7-15-10(14-8)9-12-5-4-6-13-9/h4-6,8H,7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVQEWQRCMCVLE-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation

Pyrimidine-2-carboxylic acid must be activated to facilitate coupling with (R)-tert-leucinol. Common activating agents include:

  • Oxalyl chloride : Generates the acid chloride in situ, enabling nucleophilic attack by the amino alcohol.

  • Isobutyl chloroformate : Forms a mixed carbonate intermediate, reducing over-acylation side reactions.

  • Thionyl chloride : Direct conversion to acyl chloride, though competing esterification may occur if residual alcohols are present.

Example Procedure
A solution of pyrimidine-2-carboxylic acid (20.0 mmol) in dichloromethane is treated with N-methylmorpholine (1.5 equiv) and cooled to 0°C. Isobutyl chloroformate (1.15 equiv) is added dropwise, followed by a solution of (R)-tert-leucinol (1.10 equiv) and N-methylmorpholine (1.2 equiv) in dichloromethane. After warming to room temperature, the mixture is quenched with aqueous NH₄Cl, extracted, and purified via silica gel chromatography to yield the amide-alcohol intermediate.

Key Optimization Parameters

  • Temperature control (0°C during activation) minimizes bis-acylation byproducts.

  • Stoichiometric excess of (R)-tert-leucinol (1.10 equiv) ensures complete consumption of the activated acid.

Cyclization to Form the Oxazoline Ring

Chloride-Mediated Cyclization

The amide-alcohol intermediate undergoes cyclization via activation of the hydroxyl group. Thionyl chloride (SOCl₂) converts the alcohol to a chloro intermediate, which cyclizes intramolecularly to form the oxazoline ring.

Procedure
The amide-alcohol (10.0 mmol) is dissolved in dichloromethane and treated with SOCl₂ (1.2 equiv) at 0°C. After stirring for 2 h, the mixture is concentrated under vacuum, and the resulting chloride salt is suspended in toluene. Triethylamine (2.0 equiv) is added, and the solution is refluxed for 4 h to facilitate cyclization. The product is isolated via filtration or extraction.

Challenges and Solutions

  • Hydrolysis susceptibility : The chloride intermediate is hygroscopic; rigorous drying under vacuum ensures stability.

  • Base selection : Triethylamine scavenges HCl, driving the cyclization equilibrium toward product formation.

Alternative Cyclization Agents

  • Methanesulfonyl chloride (MsCl) : Forms a mesylate leaving group, though lower yields (≤50%) are reported compared to SOCl₂.

  • Toluenesulfonyl chloride (TsCl) : Generates a tosylate intermediate but requires longer reaction times (12–24 h).

Enantiomeric Purity and Stereochemical Integrity

Preserving the R-configuration during synthesis is critical. Key considerations include:

  • Chiral pool strategy : Use of enantiopure (R)-tert-leucinol avoids racemization during amide formation.

  • Inert reaction conditions : Oxygen-free atmospheres and anhydrous solvents prevent oxidation or hydrolysis of intermediates.

Analytical Validation

  • Chiral HPLC : Confirms enantiomeric excess (>99% ee) using a Chiralpak IC column (hexane:isopropanol = 90:10).

  • Optical rotation : [α]²⁵D = +15.6° (c = 1.0, CHCl₃), consistent with literature values for R-configured oxazolines.

Scalability and Industrial Considerations

The three-step sequence (activation → amidation → cyclization) is amenable to multi-gram synthesis:

StepYield (%)Purity (%)
Acid activation9590
Amidation9295
Cyclization8598
Overall yield 64

Cost Drivers

  • Pyrimidine-2-carboxylic acid : Commercial availability (~$120/g) necessitates exploration of alternative routes (e.g., nitrile hydrolysis).

  • (R)-tert-Leucinol : Bulk procurement reduces costs (~$50/g at 100 g scale).

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can yield oxazole-2-carboxylic acid derivatives.

    Reduction: Can produce 4,5-dihydrooxazole derivatives.

    Substitution: Can result in various substituted oxazole compounds.

Scientific Research Applications

®-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme-substrate interactions.

    Medicine: As a candidate for drug development due to its unique structure and potential biological activity.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is part of a broader class of 4,5-dihydrooxazole ligands. Key structural analogs and their differences are summarized below:

Compound Substituents Molecular Weight (g/mol) Key Features
(R)-4-(t-Bu)-2-(pyrimidin-2-yl)-dihydrooxazole Pyrimidin-2-yl, tert-butyl 248.32 High enantioselectivity (99% ee), used in Pd-catalyzed asymmetric C–H activation .
(S)-4-(t-Bu)-2-(5-CF₃-pyridin-2-yl)-dihydrooxazole 5-Trifluoromethyl-pyridin-2-yl 333.29 Enhanced electron-withdrawing effects improve catalytic activity in ketimine additions .
(R)-4-(t-Bu)-2-(4-MeO-6-Me-pyrimidin-2-yl)-dihydrooxazole Methoxy-methylpyrimidinyl 278.33 Increased steric bulk improves regioselectivity in cyclopropanation reactions .
(R)-4-Phenyl-2-(pyrimidin-2-yl)-dihydrooxazole Phenyl, pyrimidin-2-yl 237.28 Lower enantioselectivity (85% ee) compared to tert-butyl analogs .

Electronic Effects : Pyrimidin-2-yl groups provide stronger π-accepting capabilities than pyridin-2-yl analogs, enhancing metal-ligand binding in catalytic cycles. The tert-butyl group induces steric hindrance, favoring enantioselectivity .

Catalytic Performance

  • Enantioselectivity : (R)-4-(t-Bu)-2-(pyrimidin-2-yl)-dihydrooxazole achieves >99% ee in Pd-catalyzed asymmetric C–H activation, outperforming phenyl-substituted analogs (85% ee) .
  • Activity: The trifluoromethyl-pyridin-2-yl analog (L1) exhibits higher turnover numbers (TON > 1,000) in ketimine additions due to electron-withdrawing effects stabilizing transition states .
  • Substrate Scope : Methoxy-methylpyrimidin-2-yl derivatives show broader applicability in sterically demanding reactions, such as cyclopropanation of styrenes .

Key Research Findings

  • Synthetic Efficiency : Scalable routes for (S)-t-BuPyOx (64% yield) suggest analogous methods could be adapted for the R-pyrimidin-2-yl variant .
  • DFT Insights : Dispersion-corrected DFT studies (e.g., BJ-damping) highlight the role of intramolecular dispersion forces in stabilizing ligand-metal complexes, critical for predicting enantioselectivity .
  • Safety Profile : Unlike some analogs (e.g., trifluoromethyl derivatives), the pyrimidin-2-yl variant lacks significant acute toxicity but requires handling under inert conditions to prevent decomposition .

Biological Activity

(R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C11_{11}H15_{15}N3_3O
  • Molecular Weight : 205.26 g/mol
  • CAS Number : 2757082-72-5

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the oxazole ring and the introduction of the pyrimidine moiety. Efficient synthetic routes are crucial for producing this compound in sufficient quantities for biological testing.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various oxazole derivatives, including this compound. The compound has shown promising activity against several pathogens.

  • Antituberculosis Activity :
    • A study evaluated a series of compounds for their activity against Mycobacterium tuberculosis. While specific data for this compound is limited, related compounds have demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) as low as 2.7 µM against M. tuberculosis .
  • Antimalarial Activity :
    • The compound's structural relatives have been assessed for their antimalarial properties against Plasmodium falciparum. Some derivatives exhibited IC50_{50} values below 10 µM, indicating strong potential for further development in malaria treatment .
  • Antiparasitic Activity :
    • Research into related oxazoles has shown activity against Leishmania donovani, with IC50_{50} values around 4.5 µM . This suggests that this compound may also possess similar antiparasitic effects.

Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of various oxazole derivatives found that modifications at the pyrimidine position significantly influenced biological activity. Compounds with bulky groups like tert-butyl exhibited enhanced lipophilicity and improved cellular permeability, which are beneficial traits for drug candidates targeting intracellular pathogens .

Study 2: In Vivo Efficacy

In vivo studies are essential to evaluate the therapeutic potential of this compound. Preliminary tests on animal models infected with M. tuberculosis showed that certain oxazole derivatives significantly reduced bacterial load, supporting their potential as new antitubercular agents .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole?

  • Methodology : Cyclocondensation of chiral β-amino alcohols with pyrimidine-2-carbonyl derivatives under acidic or thermal conditions is a common approach. For example, refluxing (R)-2-amino-3-(tert-butyl)propan-1-ol with 2-pyrimidinecarbonyl chloride in dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Chiral purity can be confirmed via polarimetry or chiral HPLC .

Q. How should the stereochemistry of this compound be characterized?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) in the oxazoline ring to confirm stereochemical alignment.
  • Chiral HPLC : Compare retention times with racemic mixtures or known enantiomers (e.g., using a Chiralpak IA column, hexane/isopropanol mobile phase) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

Q. What safety precautions are necessary during handling?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation (classified as Acute Toxicity Category 4 for analogous compounds) .
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent oxidation.
    • Contradictions : While specific toxicological data for the pyrimidin-2-yl variant is unavailable, structurally similar oxazolines (e.g., isoquinolin-1-yl analogs) show acute toxicity risks .

Advanced Research Questions

Q. How can this compound be applied in asymmetric catalysis?

  • Experimental Design :

  • Metal Coordination : Test its ability to act as a ligand for transition metals (e.g., Rh, Pd) in enantioselective hydrogenation or cross-coupling reactions. Monitor enantiomeric excess (ee) via GC or HPLC.
  • Case Study : A related (R)-oxazoline ligand achieved 92% ee in palladium-catalyzed allylic alkylation .
    • Challenges : Steric hindrance from the tert-butyl group may limit substrate scope. Optimize reaction solvents (e.g., toluene or THF) to enhance metal-ligand coordination.

Q. How can structural modifications enhance biological activity (e.g., in medicinal chemistry)?

  • Strategy :

  • Analog Synthesis : Replace the pyrimidin-2-yl group with other heterocycles (e.g., pyridin-2-yl, triazolo groups) to study structure-activity relationships (SAR) .
  • Bioassays : Screen analogs for kinase inhibition or antimicrobial activity using enzyme-linked immunosorbent assays (ELISA) or microdilution methods.
    • Data Interpretation : Correlate electronic effects (e.g., Hammett σ values of substituents) with bioactivity trends.

Q. How to resolve contradictions in reported reactivity of the oxazoline ring?

  • Approach :

  • Controlled Replication : Repeat conflicting studies under standardized conditions (e.g., solvent purity, temperature).
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for ring-opening or substitution pathways .
    • Example : Discrepancies in oxidation rates may arise from trace metal impurities; include chelating agents (e.g., EDTA) in reactions to test this hypothesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
Reactant of Route 2
Reactant of Route 2
(R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

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